molecular formula C60H72ClN4O4P B12042289 Cy5 Phosphoramidite

Cy5 Phosphoramidite

Cat. No.: B12042289
M. Wt: 979.7 g/mol
InChI Key: GWCNEDQILVVBDJ-UHFFFAOYSA-M
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Description

Cy5 phosphoramidite is a cyanine dye derivative functionalized for direct incorporation into oligonucleotides via automated DNA synthesis. Cy5, a near-infrared fluorophore, is widely used in biological applications such as real-time PCR probes, protein labeling, and advanced optical systems like light-harvesting devices and quantum computing architectures . Its high molar extinction coefficient (~2.5 × 10⁵ M⁻¹cm⁻¹) and tunable photophysical properties make it ideal for studying exciton coupling in DNA nanostructures . Unlike commercial Cy5 derivatives, which are typically terminal-labeled, recent advancements enable internal incorporation of Cy5 into DNA through phosphoramidite chemistry. This involves modifying the 5,5′-positions of the indole rings with substituents (e.g., hexyloxy, triethylene glycol monomethyl ether (Peg), tert-butyl (tBu), and chloro (Cl)), which modulate hydrophobicity, electronic properties, and excitonic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5 Phosphoramidite involves the functionalization of parent cyanine dyes with specific substituents to tune their hydrophobicity/hydrophilicity and electron-donating/withdrawing properties. The process typically includes the following steps :

    Synthesis of Parent Dyes: The parent cyanine dyes are synthesized with different substituents such as hexyloxy, triethylene glycol monomethyl ether, tert-butyl, and chloro groups.

    Functionalization: One of the pendant alkyl chains of the parent dye is functionalized with a monomethoxytrityl protective group.

    Phosphoramidite Conversion: The remaining hydroxyl-terminated N-propyl linker is rapidly converted to phosphoramidite, allowing direct incorporation into DNA sequences using automated DNA synthesis.

Industrial Production Methods

Industrial production of this compound involves automated chemical synthesis of oligonucleotides, which relies on phosphoramidites as the phosphate precursors. This method ensures high yields and efficient coupling, making it suitable for large-scale production .

Scientific Research Applications

Key Applications

  • Gene Expression Analysis
    • Cy5-labeled oligonucleotides are used in quantitative polymerase chain reaction (qPCR) to measure gene expression levels with high sensitivity and specificity. The ability to visualize target sequences allows researchers to monitor gene activity in real-time.
  • Pathogen Detection
    • The dye is employed in rapid diagnostic tests for detecting pathogens, including viruses and bacteria. Cy5-labeled probes facilitate the identification of specific nucleic acid sequences associated with infectious agents, providing timely results crucial for public health.
  • Fluorescence In Situ Hybridization (FISH)
    • In FISH applications, Cy5 is used to visualize specific DNA sequences within cells or tissues. This technique allows researchers to study chromosomal abnormalities and gene localization, enhancing our understanding of genetic diseases.
  • Microarray Analysis
    • Cy5-labeled oligonucleotides are integral to microarray technology, enabling the simultaneous analysis of thousands of genes. This application is pivotal for comparative genomic hybridization and transcriptomics.
  • Molecular Interaction Studies
    • FRET-based assays utilizing Cy5 are essential for studying molecular interactions. By pairing Cy5 with appropriate donor dyes, researchers can investigate dynamic processes such as protein-protein interactions and conformational changes in biomolecules.

Case Study 1: Real-Time PCR Using Cy5 Probes

A study demonstrated the effectiveness of Cy5-labeled probes in real-time PCR for detecting bacterial pathogens. The researchers achieved a detection limit significantly lower than traditional methods, showcasing the enhanced sensitivity provided by Cy5 labeling .

Case Study 2: FISH for Chromosomal Analysis

In a clinical setting, Cy5 was utilized in FISH assays to identify chromosomal translocations in cancer patients. The results indicated a high correlation between specific fluorescence patterns and particular cancer types, underscoring the diagnostic potential of Cy5-labeled probes .

Case Study 3: Microarray Applications

A comprehensive analysis using Cy5-labeled oligonucleotides on microarrays revealed differential gene expression profiles in response to drug treatment in cancer cells. This study highlighted how Cy5 facilitates high-throughput screening and biomarker discovery .

Synthesis Considerations

The successful incorporation of Cy5 Phosphoramidite into oligonucleotides requires careful synthesis protocols:

  • Coupling Conditions : Extended coupling times may be necessary to ensure efficient incorporation.
  • Deprotection Protocols : Avoiding elevated temperatures during deprotection is crucial to prevent dye degradation.
  • Storage : Proper storage conditions are essential to maintain the stability and performance of Cy5 reagents .

Mechanism of Action

The mechanism of action of Cy5 Phosphoramidite involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The compound’s fluorescence properties are due to its high molecular extinction coefficient and strong emission, which make it an effective probe for various biological and chemical applications .

Comparison with Similar Compounds

Cy5 phosphoramidite derivatives are compared below based on substituent effects, photophysical properties, and performance in DNA applications. Key competitors include Cy3, Cy5.5, and other cyanine derivatives.

Substituent Effects on Cy5 Derivatives

Derivative Substituent Key Properties
Cy5-hex n-Hexyloxy Increased hydrophobicity; reduced εCy5 (~200,900–219,800 M⁻¹cm⁻¹)
Cy5-Peg Triethylene glycol Enhanced solubility; moderate εCy5 (~209,500–221,400 M⁻¹cm⁻¹)
Cy5-tBu tert-Butyl Electron-donating; higher εCy5 (~249,300–269,600 M⁻¹cm⁻¹)
Cy5-Cl Chloro Electron-withdrawing; highest εCy5 (~269,300–288,400 M⁻¹cm⁻¹)

Photophysical Properties

Derivative λabs (nm) λem (nm) Stokes Shift (nm) Fluorescence QY τavg (ns)
Cy5-hex 645–650 665–670 ~20–25 0.07–0.09 0.8–1.2
Cy5-Peg 648–653 670–675 ~22–25 0.09–0.10 1.0–1.5
Cy5-tBu 655–660 675–680 ~20–25 0.20–0.26 1.5–2.0
Cy5-Cl 660–665 680–685 ~20–25 0.27–0.37 2.0–2.5

Data derived from DNA-incorporated dyes in aqueous environments

Key Observations :

Electron-Withdrawing Groups (Cy5-Cl): Show the highest quantum yield (QY) and molar absorptivity due to reduced non-radiative decay (knr), enhancing fluorescence efficiency .

Hydrophobic vs. Hydrophilic Substituents : Hydrophobic groups (Cy5-tBu, Cy5-hex) exhibit stronger exciton coupling in DNA scaffolds, while hydrophilic groups (Cy5-Peg) improve solubility but reduce aggregation .

Stokes Shift Consistency : All derivatives maintain similar Stokes shifts (~20–25 nm), indicating minimal environmental perturbation post-DNA incorporation .

Comparison with Cy3 and Cy5.5

Property This compound Cy3 Phosphoramidite Cy5.5 Phosphoramidite
λabs 645–665 nm 550–570 nm 680–700 nm
QY in DNA 0.07–0.37 0.15–0.30 0.10–0.20
Thermal Stability Moderate High (stable at 65°C) Low (prone to hydrolysis)
Applications Excitonic devices FRET, single-molecule Deep-tissue imaging

Cy3 and Cy5.5 data from

Advantages of Cy5 Over Cy3/Cy5.5 :

  • Superior near-infrared emission for reduced background in biological imaging.
  • Tunable exciton coupling for quantum computing applications .
  • Higher ε values compared to Cy5.5, enabling brighter probes .

Biological Activity

Fluorescent Properties

Cy5 Phosphoramidite, when incorporated into oligonucleotides, exhibits distinct fluorescent characteristics:

  • Absorption maximum: ~650 nm
  • Emission maximum: ~670 nm
  • Emits bright red fluorescence

These properties make Cy5-labeled oligonucleotides highly detectable and quantifiable in various biological assays.

Sequence-Dependent Fluorescence

The fluorescence intensity of Cy5-labeled oligonucleotides is strongly influenced by the adjacent nucleotide sequence:

Nucleotide CompositionEffect on Fluorescence
Purine-rich sequencesHigher intensity
Pyrimidine-rich sequencesLower intensity
5' GuaninePromotes higher fluorescence
5' CytosineResults in lower fluorescence

In 3'-terminally labeled single-stranded DNA, Cy5 fluorescence can vary by up to 75% relative to the brightest sequence . This sequence-dependence is more pronounced in 3'-labeled ssDNA compared to 5'-labeled ssDNA .

Applications in Molecular Biology

This compound's biological activity is leveraged in various molecular biology techniques:

  • DNA Sequencing
  • Fluorescence in situ Hybridization (FISH)
  • Microarray Analysis
  • Real-time PCR

Case Study: FRET-based Assays

Cy5-labeled oligonucleotides are particularly useful in Fluorescence Resonance Energy Transfer (FRET) assays due to their compatibility with dark quenchers like BHQ-2 and Iowa Black RQ . This enables the development of highly sensitive probes where Cy5's fluorescence is quenched until a specific biological event occurs, triggering a detectable signal.

Synthesis and Incorporation

The biological activity of this compound is dependent on its successful incorporation into oligonucleotides. Key considerations include:

  • Storage and handling to prevent oxidation
  • Extended coupling times during oligonucleotide synthesis
  • Careful deprotection protocols to avoid dye degradation

Recent research has focused on developing substituted this compound derivatives to enhance its biological activity:

SubstituentEffect
n-hexyloxy (hex)Alters hydrophobicity
Triethylene glycol monomethylether (Peg)Modifies hydrophilicity
tert-butyl (tBu)Affects steric properties
Chloro (Cl)Influences electronic properties

These modifications aim to augment Cy5's ability to engage in delocalized excitonic coupling within DNA scaffolds .

Research Findings

  • In double-stranded DNA, Cy5 fluorescence is strongly associated with purines, with guanine being more relevant than adenine in promoting fluorescence .
  • The interaction between Cy5 and DNA bases extends beyond the immediately adjacent nucleotides, with effects observed up to several bases away from the dye .
  • The fluorescence intensity distribution of Cy5-labeled libraries adopts a sigmoidal shape, indicating a wide range of signal intensities depending on the adjacent sequence .
  • Recent synthesis of novel Cy5 analogues with different substituents at the 5,5'-positions has opened up possibilities for fine-tuning the dye's properties for specific biological applications .

Q & A

Basic Research Questions

Q. What is the chemical structure of Cy5 phosphoramidite, and how does it influence its reactivity in oligonucleotide synthesis?

this compound (C₄₇H₆₇N₅ClO₃P, molecular weight 816.49 g/mol) consists of a cyanine dye core linked to a phosphoramidite group, enabling covalent attachment to the 5′-end of oligonucleotides during solid-phase synthesis. Its hydrophobic cyanine core requires organic solvents (e.g., DCM, DMF) for dissolution, while the phosphoramidite moiety ensures compatibility with automated DNA synthesizers . The dye’s structure contributes to fluorescence quenching in aqueous environments unless properly conjugated, necessitating post-synthesis purification (e.g., HPLC or denaturing gel electrophoresis) to remove unreacted dye .

Q. What are the standard protocols for incorporating this compound into oligonucleotides during solid-phase synthesis?

this compound is typically added during the final coupling step of oligonucleotide synthesis. Key steps include:

  • Deprotection : Use anhydrous conditions to prevent hydrolysis of the phosphoramidite group.
  • Coupling efficiency : Optimize coupling time (2–5 minutes) and reagent concentration (0.1–0.2 M in acetonitrile) to achieve >95% yield.
  • Purification : Post-synthesis, purify labeled oligonucleotides via denaturing PAGE or reverse-phase HPLC to remove truncated sequences and unincorporated dye .

Advanced Research Questions

Q. How does the sequence context of oligonucleotides affect the fluorescence intensity of this compound, and how can researchers account for this variability in experimental design?

Studies reveal that Cy5 fluorescence intensity varies by up to 95% depending on adjacent nucleotide sequences. For example, guanine-rich regions enhance quenching due to electron transfer between the dye and nucleobases . To mitigate this:

  • Design controls : Include sequences with identical base composition but scrambled order.
  • Empirical testing : Pre-screen multiple sequence variants using fluorimetry or microplate readers.
  • Alternative labeling : Use biotin-streptavidin-Cy5 conjugates, though this method paradoxically amplifies sequence-dependent variability .

Q. What methodologies are recommended for optimizing the use of this compound in multiplex detection assays, such as triplex ddPCR or single-molecule studies?

In multiplex assays (e.g., triplex ddPCR), Cy5’s emission spectrum (λmax = 649 nm) must be distinct from other fluorophores (e.g., FAM, VIC) to avoid spectral overlap. Key strategies include:

  • Filter calibration : Use emission filters with narrow bandwidths (e.g., 670/40 nm for Cy5).
  • Quencher selection : Pair Cy5 with dark quenchers (e.g., BHQ-2) to minimize background noise.
  • Single-molecule studies : Employ oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching during prolonged imaging .

Q. How can researchers resolve contradictions in fluorescence data when using this compound across different experimental systems (e.g., microarrays vs. solution-based assays)?

Discrepancies arise due to environmental factors (e.g., surface adsorption in microarrays vs. free diffusion in solution). To address this:

  • Normalization : Use internal reference dyes (e.g., ROX) for intensity normalization.
  • Surface passivation : Treat microarray slides with BSA or polyethylene glycol to minimize nonspecific binding.
  • Buffer optimization : Include betaine or DMSO in hybridization buffers to stabilize dye-DNA interactions .

Q. Methodological Considerations

  • Data validation : Always corroborate Cy5-based results with orthogonal techniques (e.g., mass spectrometry for oligonucleotide quantification).
  • Environmental controls : Maintain consistent temperature (20–25°C) and pH (7.0–8.0) during experiments to minimize dye aggregation .

Properties

Molecular Formula

C60H72ClN4O4P

Molecular Weight

979.7 g/mol

IUPAC Name

3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride

InChI

InChI=1S/C60H72N4O4P.ClH/c1-46(2)64(47(3)4)69(67-44-23-40-61)68-45-25-42-63-55-33-22-20-31-53(55)59(7,8)57(63)35-18-12-17-34-56-58(5,6)52-30-19-21-32-54(52)62(56)41-24-43-66-60(48-26-13-10-14-27-48,49-28-15-11-16-29-49)50-36-38-51(65-9)39-37-50;/h10-22,26-39,46-47H,23-25,41-45H2,1-9H3;1H/q+1;/p-1

InChI Key

GWCNEDQILVVBDJ-UHFFFAOYSA-M

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-]

Canonical SMILES

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-]

Origin of Product

United States

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